zuotin

Ribosome binding Co-translational folding J-protein specificity

Zuotin (Zuo1) is a specialized Saccharomyces cerevisiae Hsp40 co-chaperone that forms the Ribosome-Associated Complex (RAC) with Ssz1, uniquely stimulating Ssb ATPase at the 60S exit tunnel. Generic Hsp40s (Ydj1, Sis1) cannot substitute for this ribosome-anchored function in co-translational folding assays. Researchers requiring RAC reconstitution, translational fidelity studies (stop codon readthrough, -1 frameshifting), or Z-DNA binding applications must specifically procure Zuotin. For functional assays, co-purchase with obligate partners Ssz1 and Ssb is essential for ATPase stimulation.

Molecular Formula C8H10O3
Molecular Weight 0
CAS No. 148710-69-4
Cat. No. B1174667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezuotin
CAS148710-69-4
Synonymszuotin
Molecular FormulaC8H10O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zuotin (CAS 148710-69-4) Procurement Overview: A Yeast Ribosome-Associated DnaJ Co-Chaperone


Zuotin (Zuo1, CAS 148710-69-4) is a Saccharomyces cerevisiae J-protein (Hsp40/DnaJ homolog) that functions as a ribosome-associated co-chaperone [1]. It forms an obligate heterodimer, the Ribosome-Associated Complex (RAC), with the Hsp70 homolog Ssz1, and together they stimulate the ATPase activity of the ribosome-bound Hsp70 Ssb to facilitate co-translational protein folding and maintain translational fidelity [2]. Unlike other yeast J-proteins such as Ydj1 and Sis1, Zuotin is uniquely anchored to the ribosome via a conserved Zuotin Homology Domain (ZHD), positioning it at the 60S polypeptide exit tunnel [3]. This specialized ribosome-associated function defines Zuotin as a critical tool for studying co-translational folding and proteostasis in eukaryotic model systems.

Why Zuotin Cannot Be Substituted by Generic Hsp40/DnaJ Proteins for Ribosome-Associated Applications


Generic Hsp40/DnaJ homologs such as Ydj1, Sis1, or bacterial DnaJ cannot functionally replace Zuotin in ribosome-associated co-translational folding assays. Zuotin contains a unique Zuotin Homology Domain (ZHD) that mediates direct, high-affinity binding to both the 40S and 60S ribosomal subunits—a structural feature absent in other J-proteins [1]. While Ydj1 and Sis1 cooperate with cytosolic Hsp70s (Ssa family) in post-translational folding and protein targeting, Zuotin is the only yeast J-protein that forms the RAC complex with Ssz1 and specifically stimulates the ATPase activity of the ribosome-bound Hsp70 Ssb [2]. A zuo1Δ knockout strain exhibits growth defects and sensitivities to low temperature, protein synthesis inhibitors, and high osmolarity that are phenotypically indistinguishable from an ssbΔ strain, demonstrating that Zuotin's ribosome-associated function is non-redundant and cannot be compensated by other J-proteins [1]. Consequently, procurement decisions for ribosome-associated chaperone studies must specifically source Zuotin rather than a generic Hsp40 substitute.

Zuotin Procurement Evidence Guide: Quantitative Differentiation Data


Zuotin Ribosome Association Specificity: Comparative Binding Affinity Data

Zuotin is the only yeast J-protein that stably associates with ribosomes under physiological conditions, a property conferred by its unique Zuotin Homology Domain (ZHD). In contrast, the abundant cytosolic J-proteins Ydj1 and Sis1 exhibit no detectable ribosome association in co-sedimentation assays [1]. Structural analysis reveals that Zuotin directly contacts the 60S ribosomal protein eL31 and 25S rRNA helix 24 near the polypeptide exit tunnel, as well as the 40S subunit via 18S rRNA expansion segment 12 (ES12)—a dual-subunit interaction not observed for any other J-protein [2].

Ribosome binding Co-translational folding J-protein specificity

ATPase Stimulation Specificity: RAC-Dependent Ssb Activation by Zuotin

Zuotin alone cannot stimulate the ATPase activity of the ribosome-bound Hsp70 Ssb; efficient stimulation occurs only when Zuotin is in complex with its obligate partner Ssz1, forming the RAC heterodimer [1]. In single-turnover ATPase assays, the Zuo1-Ssz1 (RAC) complex stimulates Ssb1 ATPase activity by approximately 5- to 10-fold, whereas free Zuo1 or free Ssz1 alone exhibit negligible stimulation [2]. This obligate heterodimeric requirement is unique among yeast J-proteins: Ydj1 and Sis1 stimulate the cytosolic Hsp70 Ssa1 as monomers without requiring a partner Hsp70 homolog [3].

ATPase stimulation Hsp70 activation RAC complex

Zuotin Knockout Phenotype: Functional Non-Redundancy with Other J-Proteins

The zuo1Δ deletion strain exhibits a slow-growth phenotype and sensitivities to low temperature (15°C), the aminoglycoside antibiotic paromomycin, and high osmolarity—phenotypes that are indistinguishable from an ssbΔ strain lacking the ribosome-bound Hsp70 [1]. Crucially, these phenotypes are not rescued by overexpression of the abundant cytosolic J-proteins Ydj1 or Sis1, demonstrating that Zuotin performs a non-redundant, ribosome-specific function that cannot be compensated by other J-protein family members [2]. Overexpression of Jjj1, another ribosome-associated J-protein, can partially rescue zuo1Δ growth defects, but Jjj1 is of much lower abundance and primarily functions in ribosome biogenesis rather than co-translational folding [3].

Knockout phenotype Genetic complementation Functional specificity

Cross-Species Functional Conservation: Human DNAJC2 Complementation of Yeast zuo1Δ

The human ortholog of Zuotin, DNAJC2 (also known as ZRF1 or MPP11), can partially complement the growth defect of yeast zuo1Δ strains, demonstrating functional conservation of the ribosome-associated chaperone machinery from yeast to humans [1]. This complementation is incomplete, likely due to structural differences in the C-terminal region: human DNAJC2 contains SANT domains absent in fungal Zuotin, which have been lost during fungal evolution and replaced by a hydrophobic plug that enables Pdr1-dependent transcriptional activation in yeast [2]. Sequence identity between yeast Zuotin and human DNAJC2 is approximately 34-40% within conserved domains, primarily the N-terminal J-domain and ZHD [3].

Cross-species complementation Human ortholog DNAJC2

Off-Ribosome Functions: Zuotin as a Z-DNA Binding Protein and Transcriptional Regulator

Beyond its primary ribosome-associated co-chaperone function, Zuotin exhibits nucleic acid-binding activity, specifically binding Z-form DNA with higher affinity than B-form DNA [1]. In competitive binding assays using [32P]poly(dG-m5dC), Z-form poly(dG-Br5dC) competed effectively for Zuotin binding, whereas B-form competitors (salmon sperm DNA, poly(dG-dC), poly(dA-dT)) showed negligible competition [1]. Additionally, in S. cerevisiae, the hydrophobic plug of the Zuotin 4-helix bundle domain has been co-opted for a novel regulatory function: activation of the transcription factor Pdr1, which controls multidrug resistance gene expression [2]. This dual-functionality distinguishes Zuotin from cytosolic J-proteins Ydj1 and Sis1, which lack comparable DNA-binding and transcriptional regulatory activities.

Z-DNA binding Transcriptional regulation Pdr1 activation

Zuotin (CAS 148710-69-4) Optimal Research and Industrial Application Scenarios


In Vitro Reconstitution of Co-Translational Protein Folding

Zuotin is essential for in vitro reconstitution of the eukaryotic ribosome-associated chaperone system. Researchers should procure purified Zuotin together with its obligate partners Ssz1 and Ssb to assemble functional RAC-Ssb complexes on ribosomes. This system enables mechanistic studies of nascent chain folding, including single-molecule FRET assays and cryo-EM structural analysis. The requirement for the heterodimeric RAC complex (Zuotin + Ssz1) for Ssb ATPase stimulation makes Zuotin non-substitutable in these assays [1].

Yeast Genetic Models for Translational Fidelity and Proteostasis Studies

Zuotin is a critical component for yeast genetic models investigating translational fidelity, stop codon readthrough, and -1 frameshifting. The zuo1Δ strain exhibits altered readthrough of stop codons and programmed frameshifting, phenotypes linked to the interaction between the Zuotin C-terminus and 40S ribosomal subunit expansion segment ES12 [2]. Researchers requiring a defined J-protein knockout for proteostasis studies must use zuo1Δ rather than y dj1Δ or sis1Δ, as the latter do not disrupt ribosome-associated co-translational folding.

Cross-Species Studies of Ribosome-Associated Chaperone Evolution

Zuotin serves as a model system for evolutionary studies of eukaryotic ribosome-associated chaperones. The functional complementation of yeast zuo1Δ by human DNAJC2 (partial) demonstrates conserved core functions while revealing lineage-specific adaptations such as SANT domain acquisition in metazoans and hydrophobic plug-mediated transcriptional regulation in fungi [3]. Comparative studies using yeast Zuotin and human DNAJC2 can dissect conserved versus divergent regulatory mechanisms.

Z-DNA Binding and Nucleic Acid Metabolism Research

Zuotin is one of the few eukaryotic proteins with biochemically validated Z-DNA binding activity. Its purification based on Z-DNA affinity and demonstrated preference for Z-form over B-form DNA make it a valuable tool for studying the biological roles of Z-DNA in transcription, chromatin dynamics, and genomic stability [4]. This application is unique to Zuotin among yeast J-proteins and should guide procurement for nucleic acid-focused studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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